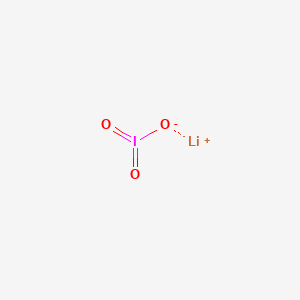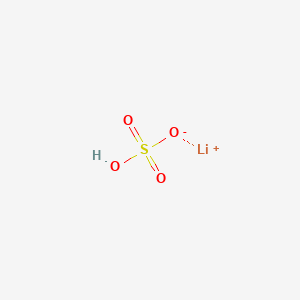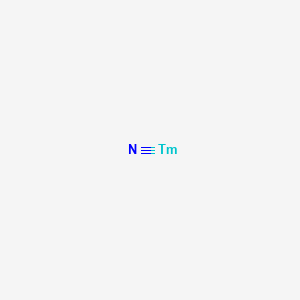
红曲红素
描述
红曲红素是一种橙色色素,由红曲霉菌,特别是紫红曲霉菌和红曲霉菌产生。它属于氮杂菲酮类化合物,这类化合物以其鲜艳的色彩和生物活性而闻名。 红曲红素被广泛用作天然食用色素,并因其潜在的健康益处而受到研究,包括抗菌和抗氧化特性 .
科学研究应用
作用机制
红曲红素通过多种机制发挥其作用:
抗菌活性: 它破坏微生物的细胞膜,导致细胞裂解和死亡。
抗氧化活性: 红曲红素清除自由基,减少氧化应激并防止细胞损伤。
生化分析
Biochemical Properties
Monascorubrin is synthesized through a combination of polyketide and fatty acid synthases . It interacts with various biomolecules, including amino acids, proteins, and nucleic acids . These interactions contribute to the biological activities of Monascorubrin, such as its antimicrobial, antitumor, and immunomodulative effects .
Cellular Effects
Monascorubrin has been found to have significant effects on various types of cells. For instance, it has been reported to have toxic and teratogenic effects on chicken embryos, but also immunomodulative effects on mouse T-cells . These effects are likely due to the interactions of Monascorubrin with cellular biomolecules.
Molecular Mechanism
The molecular mechanism of Monascorubrin’s action involves its binding interactions with biomolecules and its influence on gene expression . For example, it has been found to interact with hydroxymethylglutaryl-coenzyme A reductase, a key enzyme in cholesterol biosynthesis in animals and humans .
Temporal Effects in Laboratory Settings
The effects of Monascorubrin can change over time in laboratory settings. For instance, the production of Monascorubrin was found to increase significantly when Monascus was cultured with ammonium chloride or ammonium nitrate as the sole nitrogen source .
Dosage Effects in Animal Models
In animal models, the effects of Monascorubrin can vary with different dosages. For example, a study found that oral administration of Monascus Color Y-001, which contains Monascorubrin, to rats for 90 days at doses of 100, 300, and 1000 mg/kg/day resulted in various effects, including changes in body weight and organ weights .
Metabolic Pathways
Monascorubrin is involved in various metabolic pathways. It is a product of the Monascus secondary metabolite biosynthetic pathway, which also produces other pigments and compounds .
Subcellular Localization
The subcellular localization of Monascorubrin biosynthetic enzymes has been studied. For instance, the mitochondrial polyketide synthase MrPigA, which is involved in Monascorubrin biosynthesis, was found to be localized in the mitochondria . The correct localization of these enzymes is crucial for the synthesis of Monascorubrin .
准备方法
合成路线和反应条件: 红曲红素通常通过红曲霉菌的发酵生产。生产过程涉及在受控条件下,将真菌培养在合适的基质上,例如大米或其他谷物。 通过调整温度、pH 值和通气等参数可以优化发酵过程,以提高色素产量 .
工业生产方法: 红曲红素的工业生产涉及使用生物反应器进行大规模发酵。该过程从将红曲霉菌接种到富含营养的培养基中开始。发酵在特定条件下进行,以最大限度地提高色素产量。 发酵后,使用乙醇等溶剂提取色素,并通过柱色谱等技术进行纯化 .
化学反应分析
反应类型: 红曲红素会经历各种化学反应,包括:
氧化: 红曲红素可以被氧化形成不同的衍生物,这些衍生物可能表现出不同的颜色和生物活性。
还原: 还原反应可以改变红曲红素的结构,可能改变其颜色和性质。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
主要形成的产物:
红曲红胺: 通过红曲红素与氨基酸反应形成。
红曲点胺: 另一个通过类似反应形成的衍生物.
相似化合物的比较
红曲红素是红曲霉菌产生的一组色素的一部分,包括:
红曲霉素: 一种黄色色素,具有类似的抗菌和抗氧化特性。
红曲点素: 另一种橙色色素,具有可比的生物活性。
红曲点胺: 一种红色色素,通过与氨基酸反应从红曲点素形成
独特性: 红曲红素因其特定的颜色和所表现出的多种生物活性而独一无二。 它能够形成水溶性衍生物,如红曲红胺,使其在各种应用中特别有价值 .
属性
IUPAC Name |
(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPVSGPTPPURBD-HAOIVFDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037235 | |
| Record name | Monascorubrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13283-90-4 | |
| Record name | Monascorubrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monascorubrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONASCORUBRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRW98QJ428 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















